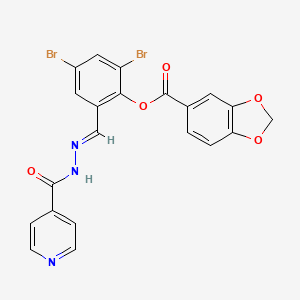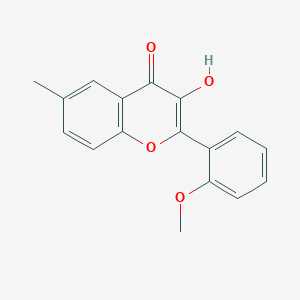![molecular formula C21H21N5O B5535683 2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5535683.png)
2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds like 2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide involves complex chemical processes. A typical synthesis pathway may start with the formation of desired ethyl (2-methylindol-3-yl)acetates through indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation. Amidification can be carried out by condensing the corresponding acids with amines, facilitated by catalysts such as 2-chloro-1-methylpyridinium iodide (Cecilia Menciu et al., 1999).
Molecular Structure Analysis
The molecular structure of such compounds is determined using techniques like X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and its geometric configuration. This structural information is crucial for understanding the chemical behavior and reactivity of the compound. For example, coordination complexes derived from pyrazole-acetamide derivatives have been structurally characterized, revealing how hydrogen bonding influences self-assembly processes and antioxidant activity (K. Chkirate et al., 2019).
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Antioxidant Activity
Research involving pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their solid-state structures, revealing intricate supramolecular architectures facilitated by hydrogen bonding interactions. Additionally, their antioxidant activities were evaluated in vitro, demonstrating significant potential for therapeutic applications due to their ability to mitigate oxidative stress (Chkirate et al., 2019).
Heterocyclic Synthesis and Insecticidal Assessment
Another research avenue involves the synthesis of innovative heterocycles incorporating a thiadiazole moiety. These compounds were assessed for their insecticidal properties against the cotton leafworm, showcasing the potential for agricultural applications. This study highlights the versatility of pyrazole-acetamide derivatives in generating compounds with significant biological activity (Fadda et al., 2017).
Alzheimer's Disease: Therapeutic Approaches
A noteworthy application in medicinal chemistry is the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives as selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation. These compounds hold promise for Alzheimer's disease treatment by inhibiting key pathways involved in the disease's progression. The research includes detailed in vitro evaluations and molecular docking studies, underscoring the therapeutic potential of these compounds (Umar et al., 2019).
Antimicrobial Applications
The synthesis of novel indole derivatives and their evaluation as antimicrobial agents represent another significant application. These studies have focused on developing compounds with enhanced antimicrobial activities, indicating the potential for new treatments against various microbial infections. The research encompasses synthetic methodologies and biological evaluations, providing insights into the structure-activity relationships of these compounds (Anekal & Biradar, 2012).
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-14(18-13-24-26(15(18)2)20-9-5-6-10-22-20)25-21(27)11-16-12-23-19-8-4-3-7-17(16)19/h3-10,12-14,23H,11H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSROEAVRDWXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5535602.png)

![N-(2-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5535609.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5535614.png)
![(3-chloro-2-methylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine](/img/structure/B5535625.png)
![1-[(6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B5535630.png)
![9-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535634.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-pyridinyl)propanamide dihydrochloride](/img/structure/B5535649.png)

![9-(3-methoxybenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535674.png)

![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5535682.png)

![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5535690.png)